

Measuring Intracellular Calcium Dynamics with Fura Red: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fura Red

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura Red is a versatile and widely used fluorescent indicator for the ratiometric measurement of intracellular calcium ($[Ca^{2+}]_i$) concentrations. As a visible light-excitable analog of the popular UV-excitable dye Fura-2, **Fura Red** offers several advantages, including reduced phototoxicity and minimized background autofluorescence, making it an ideal tool for studying Ca^{2+} signaling in a variety of cell types.^{[1][2]} This document provides detailed application notes and protocols for the use of **Fura Red** in monitoring intracellular calcium dynamics, with a focus on applications in academic research and drug development.

Fura Red's unique spectral properties allow for ratiometric imaging, a technique that minimizes issues such as uneven dye loading, cell thickness variations, and photobleaching.^[3] Upon binding to Ca^{2+} , **Fura Red** exhibits a characteristic shift in its fluorescence excitation spectrum. Typically, when excited at approximately 488 nm, its fluorescence emission decreases as Ca^{2+} concentration rises.^{[4][5]} Conversely, excitation at a shorter wavelength, around 405-435 nm, results in an increase in fluorescence emission with increasing Ca^{2+} levels.^{[3][6]} The ratio of the fluorescence intensities at two different excitation wavelengths provides a quantitative measure of the intracellular calcium concentration.

Key Features and Applications

Advantages of **Fura Red**:

- **Visible Light Excitation:** Reduces phototoxicity and cell damage compared to UV-excitabile dyes like Fura-2, enabling longer-term imaging studies.[1]
- **Ratiometric Measurement:** Provides more accurate and reproducible quantification of $[Ca^{2+}]_i$ by correcting for experimental variables.[3]
- **Long-Wavelength Emission:** Minimizes interference from cellular autofluorescence, leading to an improved signal-to-noise ratio.[4]
- **Multiplexing Capability:** Its red emission spectrum allows for simultaneous use with green fluorescent probes, such as GFP-tagged proteins, for multi-parameter analysis.[4]

Applications in Research and Drug Development:

- **G-Protein Coupled Receptor (GPCR) Signaling:** Characterizing the activation of Gq-coupled GPCRs that lead to inositol trisphosphate (IP_3)-mediated Ca^{2+} release from intracellular stores.[7][8]
- **Calcium Channel Modulation:** Screening and characterizing compounds that modulate the activity of voltage-gated calcium channels (VGCCs) and store-operated calcium entry (SOCE) channels.[9]
- **High-Throughput Screening (HTS):** **Fura Red** is well-suited for HTS campaigns to identify novel agonists or antagonists of ion channels and GPCRs in a microplate format.[10]
- **Toxicology and Safety Pharmacology:** Assessing the potential of drug candidates to disrupt intracellular calcium homeostasis.

Quantitative Data Summary

The following tables summarize the key quantitative properties of **Fura Red** and provide a comparison with other common calcium indicators.

Table 1: Spectral and Chemical Properties of **Fura Red**

Property	Value	Reference(s)
Excitation Maximum (Ca ²⁺ -bound)	~435 nm	[1][6]
Excitation Maximum (Ca ²⁺ -free)	~470-488 nm	[11]
Emission Maximum	~639-660 nm	[4][6]
Dissociation Constant (Kd) for Ca ²⁺	140 nM - 1.6 μ M (in vitro vs. intracellular)	[12][13]
Molecular Weight (AM ester)	~1089 g/mol	[14]
Solvent for Stock Solution	Anhydrous DMSO	[11]

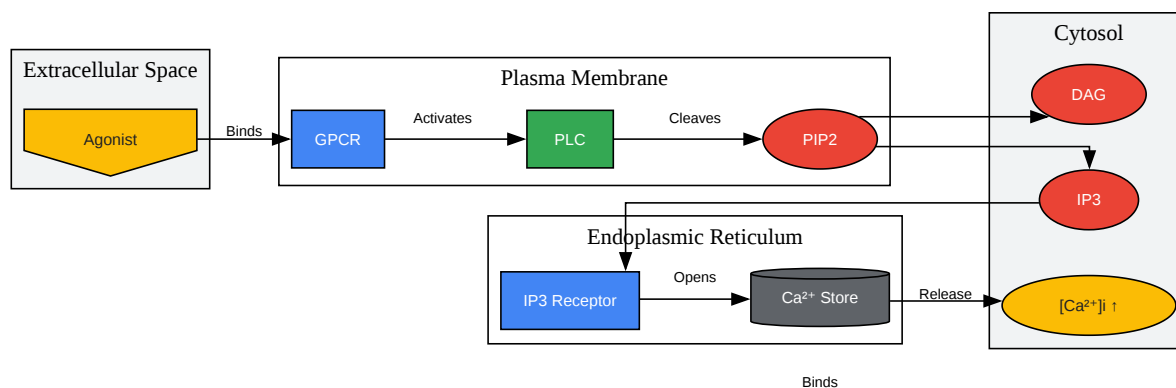
Note: The Kd of **Fura Red** for Ca²⁺ can be significantly influenced by the intracellular environment, including protein binding and viscosity. It is recommended to perform an in situ calibration for the most accurate quantitative measurements.[13]

Table 2: Comparison of Common Ratiometric Calcium Indicators

Indicator	Excitation Wavelengths (nm)	Emission Wavelength (nm)	Kd for Ca ²⁺ (approx.)	Key Advantages	Key Disadvantages
Fura Red	~435 / ~488	~650	140 nM - 1.6 μ M	Visible light excitation, reduced phototoxicity, good for multiplexing.	Lower signal-to-noise ratio compared to some newer dyes.
Fura-2	~340 / ~380	~510	~145 nM	High affinity, well-established, bright signal.	UV excitation is phototoxic and can cause autofluorescence. [15]
Indo-1	~350	~405 / ~485 (ratiometric emission)	~230 nM	Ratiometric by emission, suitable for flow cytometry.	UV excitation, can be photounstable. [16]

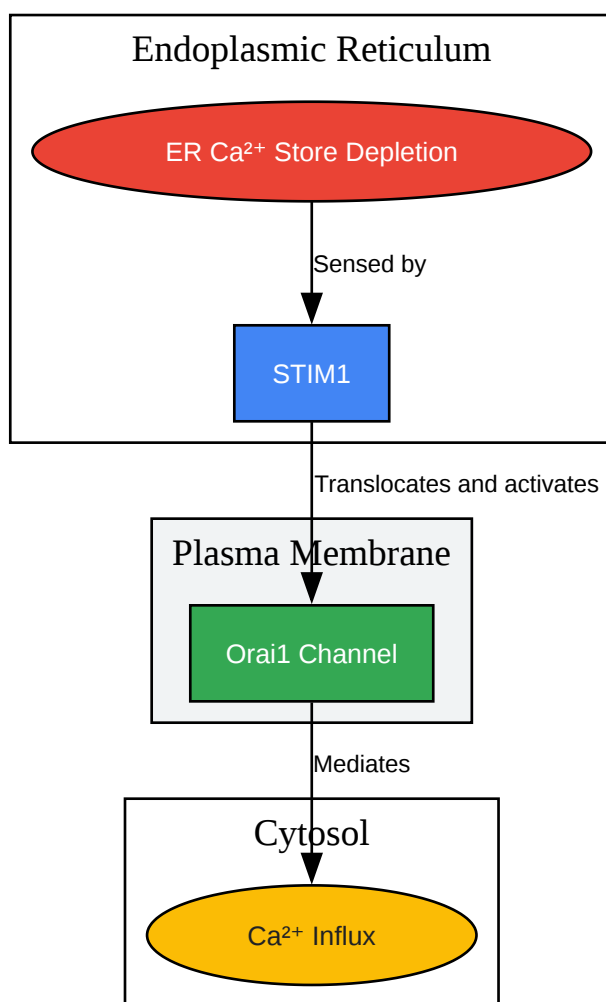
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving intracellular calcium and the general experimental workflow for using **Fura Red**.



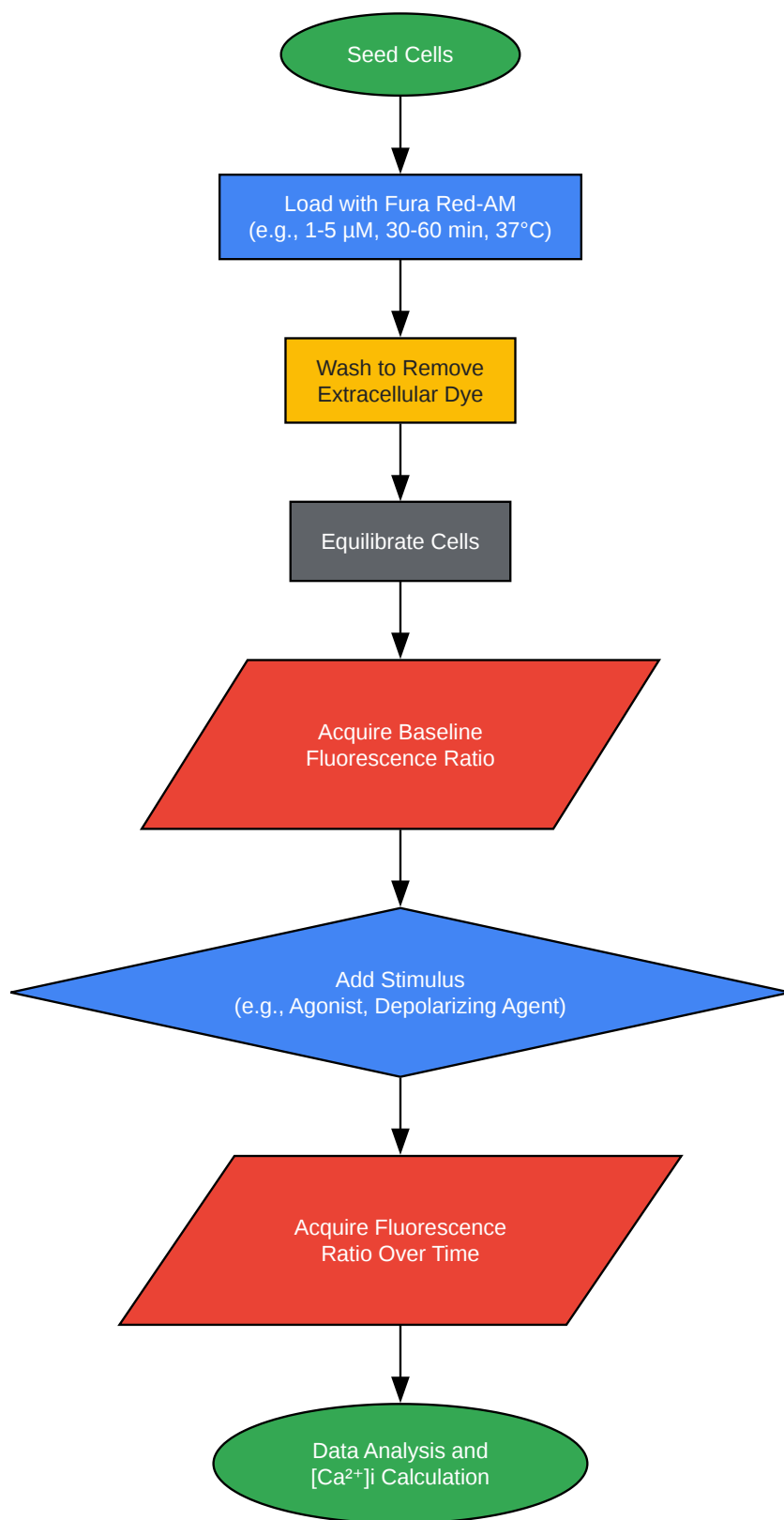
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Caption: G-protein coupled receptor (GPCR) signaling pathway leading to intracellular calcium release.



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Caption: Store-Operated Calcium Entry (SOCE) pathway.



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Caption: General experimental workflow for measuring intracellular calcium with **Fura Red**.

Experimental Protocols

I. Reagent Preparation

1. Fura Red-AM Stock Solution (2-5 mM):

- Prepare a stock solution of **Fura Red-AM** in high-quality, anhydrous dimethyl sulfoxide (DMSO).[\[11\]](#)
- For example, to make a 2 mM stock solution, dissolve 1 mg of **Fura Red-AM** (MW ~1089 g/mol) in approximately 459 μ L of DMSO.
- Aliquot the stock solution into single-use vials and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[\[17\]](#)

2. Pluronic™ F-127 Stock Solution (10-20% w/v):

- Pluronic™ F-127 is a non-ionic surfactant that aids in the dispersion of the lipophilic AM ester in aqueous media.[\[18\]](#)
- To prepare a 20% stock solution, dissolve 2 g of Pluronic™ F-127 in 10 mL of DMSO. Gentle heating (e.g., 40°C) may be required.[\[18\]](#)
- Store at room temperature.

3. Probenecid Stock Solution (250 mM):

- Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified dye from the cells.[\[17\]](#)
- To prepare a 250 mM stock solution, dissolve probenecid in 1 M NaOH and then dilute with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to the final volume.

4. Assay Buffer:

- A common assay buffer is Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

- For many experiments, it is crucial to control the extracellular calcium concentration. Prepare both Ca^{2+} -containing and Ca^{2+} -free (with EGTA) versions of the assay buffer.

II. Cell Loading Protocol

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

- Cell Plating: Seed cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates for microplate reader assays, or on coverslips for microscopy) to achieve a confluent monolayer on the day of the experiment.
- Prepare Loading Solution:
 - For a final loading concentration of 5 μM **Fura Red-AM**, dilute the DMSO stock solution into the assay buffer.
 - To aid in dye solubilization, first mix the **Fura Red-AM** stock with an equal volume of 20% Pluronic™ F-127 solution before diluting in the buffer. The final concentration of Pluronic™ F-127 should be around 0.02-0.04%.[\[11\]](#)
 - If dye leakage is a concern, add probenecid to the loading solution for a final concentration of 1-2.5 mM.
- Dye Loading:
 - Remove the cell culture medium and wash the cells once with the assay buffer.
 - Add the **Fura Red-AM** loading solution to the cells.
 - Incubate for 30-60 minutes at 37°C. Incubation time and temperature may need to be optimized.[\[11\]](#)
- Washing:
 - Remove the loading solution and wash the cells twice with the assay buffer to remove any extracellular dye.

- If probenecid was used during loading, it is recommended to include it in the wash and final assay buffer as well.
- De-esterification:
 - Incubate the cells in the assay buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.[6]
- Ready for Measurement: The cells are now loaded with the active, Ca^{2+} -sensitive form of **Fura Red** and are ready for fluorescence measurements.

III. Measurement Protocols

A. Fluorescence Microscopy:

- Instrument Setup:
 - Use a fluorescence microscope equipped with appropriate filter sets for **Fura Red**.
 - Excitation filters: ~435 nm and ~488 nm.
 - Dichroic mirror: with a cutoff around 500 nm.
 - Emission filter: long-pass filter above 600 nm (e.g., 630 nm long-pass).
- Image Acquisition:
 - Acquire a baseline fluorescence ratio by capturing images at both excitation wavelengths before adding the stimulus.
 - Add the experimental stimulus (e.g., agonist, ionophore, or depolarizing agent).
 - Acquire a time-lapse series of image pairs at both excitation wavelengths to monitor the change in the fluorescence ratio over time.
- Data Analysis:
 - Define regions of interest (ROIs) over individual cells.

- For each time point, calculate the ratio of the background-corrected fluorescence intensity from the two excitation wavelengths (e.g., F_{435} / F_{488}).
- Convert the fluorescence ratio to $[Ca^{2+}]_i$ using the Grynkiewicz equation (see below).

B. Flow Cytometry:

- Instrument Setup:
 - Use a flow cytometer with lasers capable of exciting **Fura Red** at two different wavelengths (e.g., a violet laser at ~405 nm and a blue or green laser at ~488-532 nm).[\[5\]](#)
[\[19\]](#)
 - Set up emission detectors with appropriate bandpass filters to collect the red fluorescence (e.g., 660/20 BP).[\[5\]](#)
- Data Acquisition:
 - Acquire baseline fluorescence data for a short period.
 - Add the stimulus and continue to acquire data to measure the change in fluorescence over time.
- Data Analysis:
 - Calculate the ratio of the fluorescence intensities from the two excitation channels over time.[\[5\]](#)

C. Microplate Reader:

- Instrument Setup:
 - Use a fluorescence microplate reader with dual excitation capabilities.
 - Set the excitation wavelengths (e.g., 435 nm and 470 nm) and the emission wavelength (e.g., 630 nm or 650 nm).[\[11\]](#)
 - Use appropriate cutoff filters to minimize bleed-through.[\[11\]](#)

- Measurement:
 - Measure the baseline fluorescence ratio in each well.
 - Use an automated injector to add the stimulus to the wells.
 - Immediately begin kinetic reading of the fluorescence at both excitation wavelengths.
- Data Analysis:
 - Calculate the ratio of the fluorescence intensities for each well over time.
 - The data can be used to generate dose-response curves for compound screening.

IV. Data Analysis: Calculating Intracellular Calcium Concentration

The intracellular free calcium concentration can be calculated from the fluorescence ratio using the Grynkiewicz equation:

$$[Ca^{2+}]_i = K_d * [(R - R_{min}) / (R_{max} - R)] * (F_{max,\lambda 2} / F_{min,\lambda 2})$$

Where:

- $[Ca^{2+}]_i$: Intracellular free calcium concentration.
- K_d : The dissociation constant of **Fura Red** for Ca^{2+} . This should be determined experimentally under conditions that mimic the intracellular environment.
- R : The measured fluorescence ratio (Intensity at λ_1 / Intensity at λ_2).
- R_{min} : The fluorescence ratio in the absence of Ca^{2+} (determined using a Ca^{2+} -free buffer with a chelator like EGTA).
- R_{max} : The fluorescence ratio at saturating Ca^{2+} concentrations (determined using a high Ca^{2+} buffer and a calcium ionophore like ionomycin).

- $F_{\max, \lambda 2} / F_{\min, \lambda 2}$: The ratio of fluorescence intensities at the second excitation wavelength (the Ca^{2+} -insensitive wavelength) for Ca^{2+} -free (F_{\min}) and Ca^{2+} -saturated (F_{\max}) conditions.

In Vitro Calibration:

An in vitro calibration is necessary to determine the values of R_{\min} , R_{\max} , and the fluorescence ratio at the second wavelength. This is typically done by measuring the fluorescence of the free acid form of **Fura Red** in a series of calibration buffers with known Ca^{2+} concentrations.

Conclusion

Fura Red is a powerful tool for investigating intracellular calcium signaling in a wide range of biological systems. Its visible light excitability and ratiometric properties make it a valuable alternative to traditional UV-excitabile dyes. By following the detailed protocols and understanding the principles of data analysis outlined in these application notes, researchers and drug development professionals can effectively utilize **Fura Red** to gain critical insights into the complex roles of calcium in cellular function and disease.

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- To cite this document: BenchChem. [Measuring Intracellular Calcium Dynamics with Fura Red: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b116846#measuring-intracellular-calcium-dynamics-with-fura-red>]

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